molecular formula C26H45NO21 B15129734 Asiaol-Gm1-tetrasaccharide

Asiaol-Gm1-tetrasaccharide

Cat. No.: B15129734
M. Wt: 707.6 g/mol
InChI Key: HCXIEPLIUZXCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Asiaol-Gm1-tetrasaccharide typically involves the desialylation of GM1 gangliosides. A common method includes mild formic acid hydrolysis (0.1 N, 100°C for 2 hours) to remove sialic acid residues from GM1, resulting in the formation of this compound . The product is then isolated and purified using Folch partitioning and Iatrobeads column chromatography, achieving an overall yield of more than 50% .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of GM1 gangliosides from bovine brain tissue, followed by desialylation and purification steps. The use of advanced chromatographic techniques ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Asiaol-Gm1-tetrasaccharide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under mild conditions to prevent degradation of the glycosphingolipid structure.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. These reactions are conducted under controlled conditions to ensure selective reduction of functional groups.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds. These reactions are performed under mild conditions to maintain the integrity of the tetrasaccharide structure.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its utility in different applications .

Properties

Molecular Formula

C26H45NO21

Molecular Weight

707.6 g/mol

IUPAC Name

N-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C26H45NO21/c1-6(32)27-11-22(48-25-18(39)14(35)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)46-21-10(5-31)45-26(19(40)16(21)37)47-20-9(4-30)42-23(41)17(38)15(20)36/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)

InChI Key

HCXIEPLIUZXCMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)CO)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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